Cas no 116569-05-2 (6-chloro-1H-indol-3-ol)

6-chloro-1H-indol-3-ol structure
6-chloro-1H-indol-3-ol structure
Product name:6-chloro-1H-indol-3-ol
CAS No:116569-05-2
MF:C8H6ClNO
MW:167.592340946198
MDL:MFCD13177516
CID:1206187
PubChem ID:9877481

6-chloro-1H-indol-3-ol Chemical and Physical Properties

Names and Identifiers

    • 1H-Indol-3-ol, 6-chloro-
    • 6-chloro-1H-indol-3-ol
    • DTXSID40432169
    • 116569-05-2
    • EN300-1967963
    • SCHEMBL154688
    • 1h-indol-3-ol,6-chloro-
    • MDL: MFCD13177516
    • Inchi: InChI=1S/C8H6ClNO/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-4,10-11H
    • InChI Key: RUOQRMWDAZILOJ-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=C1Cl)NC=C2O

Computed Properties

  • Exact Mass: 167.01388
  • Monoisotopic Mass: 167.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 36Ų

Experimental Properties

  • PSA: 36.02

6-chloro-1H-indol-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1967963-5.0g
6-chloro-1H-indol-3-ol
116569-05-2
5g
$3728.0 2023-06-03
Enamine
EN300-1967963-0.5g
6-chloro-1H-indol-3-ol
116569-05-2
0.5g
$603.0 2023-09-16
Enamine
EN300-1967963-10g
6-chloro-1H-indol-3-ol
116569-05-2
10g
$2701.0 2023-09-16
Enamine
EN300-1967963-5g
6-chloro-1H-indol-3-ol
116569-05-2
5g
$1821.0 2023-09-16
Enamine
EN300-1967963-0.25g
6-chloro-1H-indol-3-ol
116569-05-2
0.25g
$579.0 2023-09-16
Enamine
EN300-1967963-1.0g
6-chloro-1H-indol-3-ol
116569-05-2
1g
$1286.0 2023-06-03
Enamine
EN300-1967963-0.05g
6-chloro-1H-indol-3-ol
116569-05-2
0.05g
$528.0 2023-09-16
Enamine
EN300-1967963-0.1g
6-chloro-1H-indol-3-ol
116569-05-2
0.1g
$553.0 2023-09-16
Enamine
EN300-1967963-10.0g
6-chloro-1H-indol-3-ol
116569-05-2
10g
$5528.0 2023-06-03
Enamine
EN300-1967963-2.5g
6-chloro-1H-indol-3-ol
116569-05-2
2.5g
$1230.0 2023-09-16

6-chloro-1H-indol-3-ol Related Literature

Additional information on 6-chloro-1H-indol-3-ol

Introduction to 6-chloro-1H-indol-3-ol (CAS No. 116569-05-2)

6-chloro-1H-indol-3-ol, with the chemical formula C8H6ClNO, is a significant compound in the field of pharmaceutical and medicinal chemistry. This heterocyclic aromatic molecule features a chlorinated indole core, making it a valuable intermediate in the synthesis of various biologically active agents. The presence of both chlorine and hydroxyl functional groups on the indole ring enhances its reactivity, facilitating diverse chemical transformations that are pivotal in drug discovery and development.

The compound is primarily recognized for its role in the synthesis of pharmacologically relevant molecules, particularly in the development of targeted therapies for neurological and oncological applications. Its structural framework allows for modifications that can modulate binding affinity to specific biological targets, making it a cornerstone in medicinal chemistry innovation.

In recent years, 6-chloro-1H-indol-3-ol has garnered attention due to its utility in the preparation of small-molecule inhibitors. These inhibitors have shown promise in preclinical studies as potential treatments for diseases characterized by aberrant signaling pathways. For instance, derivatives of this compound have been explored for their ability to interact with transcription factors and kinases, which are often dysregulated in cancerous cells.

One of the most compelling aspects of 6-chloro-1H-indol-3-ol is its versatility in chemical synthesis. The chlorine atom serves as a versatile handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the hydroxyl group can participate in hydrogen bonding interactions or undergo etherification. This dual reactivity has enabled chemists to design libraries of compounds with tailored properties for high-throughput screening.

Recent advancements in computational chemistry have further highlighted the importance of 6-chloro-1H-indol-3-ol as a scaffold for drug design. Molecular docking studies have demonstrated its potential to bind effectively to pockets on target proteins, suggesting its suitability as a lead compound for structure-based drug design. These studies leverage machine learning algorithms to predict binding affinities and optimize molecular structures, accelerating the drug discovery process.

The pharmaceutical industry has been particularly interested in exploring derivatives of 6-chloro-1H-indol-3-ol for their potential therapeutic applications. Preclinical trials have shown that certain analogs exhibit significant antitumor activity by inhibiting key enzymes involved in cell proliferation. Additionally, modifications to the indole core have led to compounds with improved solubility and bioavailability, addressing one of the major challenges in drug development.

From a synthetic chemistry perspective, 6-chloro-1H-indol-3-ol exemplifies the elegance of heterocyclic chemistry. Its synthesis typically involves multi-step processes that highlight the interplay between organic transformations such as cyclization, chlorination, and hydroxylation. Researchers continue to refine these synthetic routes to improve yield and scalability, ensuring that this compound remains readily accessible for industrial applications.

The growing interest in 6-chloro-1H-indol-3-ol is also driven by its role in developing next-generation therapeutics. Innovations such as proteolysis targeting chimeras (PROTACs) rely on small molecules like this one to selectively degrade disease-causing proteins. By serving as a key building block, 6-chloro-1H-indol-3-ol contributes to the creation of novel therapeutic modalities that promise to revolutionize treatment strategies.

In conclusion, 6-chloro-1H-indol-3-ol (CAS No. 116569-05-2) represents a critical component in modern pharmaceutical research. Its unique structural features and reactivity make it indispensable for designing innovative drugs targeting various diseases. As research progresses, the applications of this compound are expected to expand, further solidifying its importance in medicinal chemistry and drug development pipelines.

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